TSHR antagonist S37

CAS No.:

Cat. No.: VC15326050

Molecular Formula: C25H20N2O3S2

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H20N2O3S2 |

|---|---|

| Molecular Weight | 460.6 g/mol |

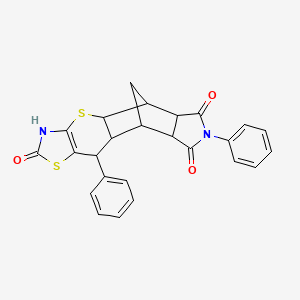

| IUPAC Name | 9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |

| Standard InChI | InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30) |

| Standard InChI Key | YGFJFPYQZCZNIH-UHFFFAOYSA-N |

| Canonical SMILES | C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 |

Introduction

Chemical and Structural Characteristics of TSHR Antagonist S37

TSHR antagonist S37 (CAS 1217616-61-9) is a racemic small-molecule compound with the molecular formula and a molecular weight of 460.57 g/mol . Its complex polycyclic structure features seven chiral centers, necessitating stereo-selective synthesis and enantiomeric separation to yield the biologically active enantiomer S37a (CAS 2143452-20-2) . The rigid bent conformation of S37a, attributed to its thiopyrano-isoindole core, is hypothesized to underlie its high TSHR selectivity by enabling optimal interaction with the receptor's transmembrane domain .

Table 1: Key Chemical Properties of TSHR Antagonist S37

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.57 g/mol |

| CAS Number | 1217616-61-9 (S37) |

| 2143452-20-2 (S37a) | |

| Target | Thyrotropin Receptor (TSHR) |

| Selectivity | >100-fold over FSHR/LHR |

Pharmacological Profile and Mechanism of Action

Receptor Selectivity and Antagonistic Efficacy

S37a demonstrates nanomolar-range inhibitory activity against TSHR, with IC<sub>50</sub> values of 40 µM for murine TSHR (mTSHR) and 20 µM for human TSHR (hTSHR) in HEK293 cells . Crucially, it exhibits no cross-reactivity with the structurally related follicle-stimulating hormone receptor (FSHR) or luteinizing hormone receptor (LHR), achieving >100-fold selectivity . This specificity is particularly notable given the 85% homology between TSHR and LHR in their transmembrane domains .

Dual Inhibition of TSHR Signaling Pathways

The compound antagonizes both TSH- and TSAb-induced cAMP accumulation through allosteric modulation of TSHR . In ex vivo studies using Graves' orbitopathy patient sera enriched with oligoclonal TSAbs, S37a reduced cAMP production by 60-75% at 50 µM concentrations . Furthermore, it inhibits the small-molecule agonist C2-mediated TSHR activation, demonstrating broad-spectrum antagonism across different receptor activation mechanisms .

Preclinical Development and Pharmacokinetics

In Vivo Pharmacokinetic Profile

Mouse pharmacokinetic studies demonstrated 53% oral bioavailability with a plasma half-life of 2.9 hours following 10 mg/kg oral administration . Notably, the compound exhibited favorable blood-brain barrier exclusion (<0.1% brain penetration), minimizing potential CNS side effects . Repeated dosing over 28 days showed no hematological or histological toxicity at therapeutic concentrations .

Table 2: Comparative Pharmacokinetic Parameters of TSHR Antagonists

| Parameter | S37a (oral) | VA-K-14 (i.v.) | K1-70 (s.c.) |

|---|---|---|---|

| Bioavailability | 53% | 22% | 89% |

| Half-life (hours) | 2.9 | 1.2 | 48 |

| C<sub>max</sub> | 1.8 µM | 5.4 µM | 12 µg/mL |

Comparative Analysis with Existing Therapeutic Approaches

Advantages Over Biological Agents

Compared to monoclonal antibodies like teprotumumab (IGF-1R inhibitor) and K1-70 (TSHR-blocking antibody), S37a offers distinct advantages:

-

Oral administration: Eliminates need for intravenous infusion

-

Cost-effectiveness: Small-molecule synthesis costs ≈1/10th of biologic production

-

Mechanistic breadth: Inhibits both TSH and TSAb signaling without inducing receptor internalization

Limitations and Optimization Challenges

While promising, S37a's current formulation faces:

-

Suboptimal potency: Requires µM concentrations vs nM-range biologics

-

Metabolic instability: Extensive first-pass metabolism limits dose escalation

-

Formulation challenges: Low aqueous solubility (2.1 µg/mL at pH 7.4) necessitates lipid-based delivery systems

Clinical Translation and Future Directions

Phase I Trial Design Considerations

Proposed first-in-human studies should address:

-

Dose optimization: Bridging mouse-to-human scaling using allometric models (current projected human dose: 3-5 mg/kg)

-

Biomarker development: Correlation of serum cAMP suppression with clinical activity scores

-

Combination therapy: Synergy with IGF-1R inhibitors demonstrated in vitro (30% efficacy enhancement)

Intellectual Property Landscape

Patent analysis reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume